2-Aminonorbornyl 2-carboxylic acid, also known as 2-amino-2-norbornanecarboxylic acid, is a bicyclic compound with significant relevance in organic chemistry and medicinal applications. Its empirical formula is and it has a molecular weight of approximately 155.19 g/mol. This compound is classified as an amino acid due to the presence of both an amine group and a carboxylic acid group within its structure, making it a potential candidate for various biochemical applications.
The compound is derived from norbornene, a bicyclic hydrocarbon, through functionalization processes that introduce amino and carboxylic acid groups. It falls under the classification of amino acids, which are organic compounds that serve as the building blocks of proteins. The specific structure of 2-aminonorbornyl 2-carboxylic acid allows for unique interactions in biological systems, particularly in enzyme catalysis and ligand binding.
The synthesis of 2-aminonorbornyl 2-carboxylic acid can be achieved through several methods, including:
One efficient method reported involves the use of a nickel complex to facilitate the alkylation of glycine derivatives, followed by cyclization under mild conditions to produce high yields of the desired amino acid . The scalability and operational convenience of these methods make them suitable for both laboratory and industrial applications.
The molecular structure of 2-aminonorbornyl 2-carboxylic acid features a bicyclic framework with an amine group attached to one carbon and a carboxylic acid group attached to another. The stereochemistry is crucial for its biological activity.
The compound exhibits polar characteristics due to the presence of the carboxyl group, which significantly influences its solubility and reactivity in various chemical environments.
As an amino acid, 2-aminonorbornyl 2-carboxylic acid can participate in several key reactions:
The conversion of carboxylic acids to amides typically involves heating the ammonium salt derived from the amino acid, which facilitates water removal and drives the reaction towards amide formation . The mechanism often involves nucleophilic attack by the amine on the carbonyl carbon of the activated carboxylic acid derivative.
The mechanism by which 2-aminonorbornyl 2-carboxylic acid exerts its effects in biological systems is primarily through its interaction with enzymes or receptors that recognize amino acids. The presence of both functional groups allows it to participate in hydrogen bonding and ionic interactions, which are critical for binding affinity and specificity.
Relevant analyses indicate that compounds like this exhibit significant polar character due to their functional groups, affecting their behavior in solution .
2-Aminonorbornyl 2-carboxylic acid has several scientific uses:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a conformationally restricted amino acid analog that serves as a prototypical inhibitor of System L amino acid transporters, particularly LAT1 (SLC7A5) and LAT2 (SLC7A8). Biochemically, BCH binds to the substrate pocket of LAT1 with high specificity, exploiting the transporter’s preference for bulky neutral amino acids. Functional studies demonstrate that BCH effectively suppresses cellular uptake of essential amino acids (e.g., leucine, phenylalanine) by >80% at millimolar concentrations (IC₅₀ = 112–4060 μM across cell lines) [1] [5] [10]. This inhibition occurs in a dose-dependent manner, as evidenced by radiolabeled leucine ([¹⁴C]-L-leucine) uptake assays in cancer cell lines such as KYSE30 (esophageal), MCF-7 (breast), and KB (oral epidermoid) [1] [5].
BCH’s functional impact extends beyond acute transport blockade. Prolonged exposure (24–72 hours) to BCH (10–100 mM) induces G1-phase cell cycle arrest and suppresses mTOR signaling—a key pathway regulating cell growth and proliferation. This is mechanistically linked to depleted intracellular amino acid pools, leading to reduced phosphorylation of mTOR effectors 4E-BP1 and p70S6K [1] [5]. In vivo, BCH administration (200 mg/kg/day) significantly delays tumor growth in xenograft models by impairing amino acid supply and glucose metabolism in neoplastic tissues [1] [2].
Table 1: Functional Effects of BCH on Cancer Cell Lines
Cell Line | Cancer Type | BCH IC₅₀ (μM) for [³H]-Leucine Uptake | Proliferation IC₅₀ (μM) | Key Functional Outcomes |
---|---|---|---|---|
KYSE30 | Esophageal squamous | 30–100* | 20–50* | G1 arrest; ↓p-mTOR/4E-BP1/p70S6K; suppressed tumor growth |
MCF-7 | Breast adenocarcinoma | 112 | 362 | Apoptosis induction; caspase-3/7 activation |
KB | Oral epidermoid | 100–300* | 200–500* | DNA fragmentation; TUNEL-positive cells |
C6 | Rat glioma | 150–400* | 300–600* | Caspase-3 processing; apoptotic death |
Concentration range estimated from dose-response curves in [1] [5] [10].
BCH functions as a competitive inhibitor of System L transporters, directly vying with endogenous substrates for binding to LAT1’s transmembrane substrate pocket. Kinetic analyses reveal that BCH competes most potently with large neutral amino acids (e.g., leucine, phenylalanine, tryptophan), which rely on LAT1 for cellular entry. In contrast, it exhibits negligible affinity for small or polar amino acids transported by systems A or ASC [1] [6]. The inhibition constant (Kᵢ) of BCH for LAT1-mediated leucine transport ranges from 100–400 μM, varying with cell type and experimental conditions [1] [10].
Structural studies elucidate that BCH’s norbornane backbone mimics the hydrophobic side chain and α-amino/carboxylate geometry of physiological substrates. Its ammonium group forms hydrogen bonds with backbone carbonyls in the unwound region of transmembrane helix 6 (TM6) of LAT1, while its carboxylate interacts with residues in TM1 and a water-mediated hydrogen bond to Tyr289 in TM7 [6] [9]. However, unlike natural amino acids, BCH’s bicyclic rigidity prevents conformational shifts required for full transporter cycling, trapping LAT1 in an inward-open, occluded state that impedes substrate translocation [6] [9].
Table 2: Inhibition Kinetics of BCH Against Key LAT1 Substrates
Substrate | Km (μM) | BCH Kᵢ (μM) | Inhibition Mode | Key Structural Determinants for Competition |
---|---|---|---|---|
L-Leucine | 15–50 | 100–250 | Competitive | Hydrophobic pocket (Ile140, Phe252, Val396); α-amine/carboxylate anchors |
L-Phenylalanine | 20–60 | 150–300 | Competitive | Aromatic stacking (Phe252, Tyr259); carboxylate recognition site |
L-Tryptophan | 10–40 | 80–200 | Competitive | Large hydrophobic cavity; π-π interactions with indole ring |
L-Dopa | 30–100 | 200–500 | Competitive | Similar to phenylalanine; reduced affinity due to catechol group |
Data compiled from [1] [6] [7].
The LAT1-4F2hc heterodimer forms a functional unit where 4F2hc (SLC3A2) mediates membrane trafficking and stabilization of LAT1, while LAT1 (SLC7A5) executes substrate transport. BCH binding induces specific conformational rearrangements in this complex, elucidated through cryo-electron microscopy (cryo-EM) and molecular dynamics simulations.
In the apo state, LAT1 adopts an inward-open conformation. Upon BCH binding, the transporter shifts to an inward-occluded state characterized by:
Notably, BCH’s binding site overlaps with that of high-affinity inhibitors (e.g., JPH203, JX-075) but engages fewer residues. Specifically, BCH lacks interactions with Tyr259 and Phe400—residues critical for the potency of advanced inhibitors [9]. This explains BCH’s lower affinity yet confirms its utility as a mechanistic probe for substrate-binding principles.
Table 3: Structural Features of LAT1-4F2hc Complex in BCH-Bound State
Conformational State | Key Structural Elements | BCH-Induced Perturbations |
---|---|---|
Inward-open (Apo) | Wide cytoplasmic cavity; TM1/TM6 splayed apart; TM10 helical | — |
Inward-occluded (BCH-bound) | Cytoplasmic gate narrowed by 6.5 Å; TM1/TM6 unwound regions coordinate BCH; TM10 displaced | BCH wedged between TM3/10; Phe252 "lid" occludes extracellular access; water network disrupted near Tyr289 |
Outward-occluded (JPH203-bound) | Extracellular gate closed; TM1/TM6 compact; TM10 distorted | More extensive TM10 displacement; halogen bonds with Tyr259; π-stacking with Phe252 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: